BenchChemオンラインストアへようこそ!

7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Physicochemical characterization Drug-likeness prediction Lead optimization

For discovery chemistry, 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane is a strategic, privileged scaffold. Its 10,10-gem-difluoro group provides a metabolic stability advantage over non-fluorinated analogues. The orthogonal Boc protection at N-7 enables selective, sequential functionalization for focused kinase inhibitor or antifungal agent libraries. This building block is specifically designed for SAR exploration in necroptosis and antivirulence programs, where conformational constraint is critical. Ensure your next lead series benefits from this uniquely activated, three-dimensional core.

Molecular Formula C13H22F2N2O2
Molecular Weight 276.32 g/mol
CAS No. 1221818-66-1
Cat. No. B1520818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane
CAS1221818-66-1
Molecular FormulaC13H22F2N2O2
Molecular Weight276.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)(F)F
InChIInChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-7-5-13(14,15)12(9-17)4-6-16-8-12/h16H,4-9H2,1-3H3
InChIKeyYJGYLCWXJRNFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane (CAS 1221818-66-1): Protected Spirocyclic Diamine Building Block for Drug Discovery


7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane (CAS 1221818-66-1) is a protected spirocyclic diamine featuring a conformationally constrained 2,7-diazaspiro[4.5]decane core with a tert-butyloxycarbonyl (Boc) protecting group at the 7-position nitrogen and gem-difluoro substitution at the 10-position. The compound serves as a versatile synthetic intermediate with a molecular weight of 276.32 g/mol and formula C₁₃H₂₂F₂N₂O₂ [1]. The 2,7-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, having been identified as the core pharmacophore in multiple therapeutic programs including RIPK1 kinase inhibitors for necroptosis and inflammatory diseases, IRE1α inhibitors, and novel antifungal agents with antivirulence mechanisms [2][3]. The Boc protection at N-7 enables orthogonal synthetic manipulation while maintaining the integrity of the spirocyclic framework.

Why 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane Cannot Be Replaced by Generic Spirocyclic Amines


Generic substitution of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane with alternative spirocyclic diamines or simple piperidine/pyrrolidine building blocks is scientifically unsound due to three non-interchangeable structural features. First, the 10,10-gem-difluoro substitution introduces a strong electron-withdrawing effect that alters the basicity (pKa) and metabolic stability of the adjacent amine, a modification that cannot be replicated by non-fluorinated analogs such as 7-Boc-2,7-diazaspiro[4.5]decane (CAS 236406-61-4) . Second, the orthogonal Boc protection at N-7 enables selective deprotection and functionalization at the 2-position secondary amine, a regiochemical control not achievable with unprotected core scaffolds or with alternative protecting group strategies . Third, the 2,7-diazaspiro[4.5]decane scaffold imposes conformational restriction distinct from other spirocyclic regioisomers (e.g., 2,8-diazaspiro[4.5]decane or 1,8-diazaspiro[4.5]decane), with documented differential activity in RIPK1 inhibition assays between 2,7- and 2,8-diazaspiro[4.5]decane-derived compounds [1].

Quantitative Differentiation Evidence for 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane (CAS 1221818-66-1) vs. Structural Analogs


Gem-Difluoro Substitution Alters Calculated Physicochemical Properties vs. Non-Fluorinated 7-Boc-2,7-diazaspiro[4.5]decane

The 10,10-gem-difluoro substitution in 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane produces measurable differences in predicted physicochemical properties compared to the non-fluorinated analog 7-Boc-2,7-diazaspiro[4.5]decane. These differences directly impact drug-likeness parameters relevant to lead optimization. Data are derived from ACD/Labs Percepta Platform predictions [1].

Physicochemical characterization Drug-likeness prediction Lead optimization

Conformational Restriction of 2,7-Diazaspiro[4.5]decane Scaffold Validated in RIPK1 Inhibitor Programs vs. Alternative Spirocyclic Regioisomers

The 2,7-diazaspiro[4.5]decane scaffold represents a privileged chemotype for RIPK1 kinase inhibition, with documented potency that distinguishes it from alternative spirocyclic regioisomers. While direct comparative data for the exact title compound are not available, class-level inference from structurally related 2,8-diazaspiro[4.5]decan-1-one derivatives provides quantitative context for scaffold-specific activity. A virtual screening and medicinal chemistry campaign identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors with IC₅₀ values in the nanomolar range [1]. The 2,7-diazaspiro[4.5]decane regioisomer (the core of the title compound) exhibits distinct spatial orientation of the two nitrogen atoms compared to 2,8- and 2,6-diazaspiro[4.5]decane isomers, affecting binding pocket complementarity. Compounds derived from 2,7-diazaspiro[4.5]decane have been described as effective inhibitors of RIPK1 with demonstrated anti-necroptotic activity in U937 cells .

RIPK1 kinase inhibition Necroptosis Conformational analysis

Spirocyclic Scaffold Class Demonstrates Antifungal Activity with Novel Antivirulence Mechanism vs. Conventional Azole Antifungals

A high-content screen of 20,000 small molecules identified a novel series of diazaspiro-decane structural analogs as inhibitors of Candida albicans biofilm formation and filamentation. The diazaspiro-decane scaffold class demonstrated a mechanism distinct from conventional antifungals: inhibition of virulence-associated processes (biofilm formation, filamentation) without affecting overall fungal growth, thereby reducing selective pressure for resistance development. The lead compound from this series exhibited in vivo activity in clinically relevant murine models of both invasive and oral candidiasis [1]. The 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane scaffold provides a starting point for generating derivatives within this validated diazaspiro-decane antifungal chemotype.

Antifungal Biofilm inhibition Antivirulence

Orthogonal Boc Protection Enables Regioselective Functionalization at N-2 Position vs. Unprotected 2,7-Diazaspiro[4.5]decane Core

The Boc protecting group at the N-7 position of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane enables regioselective functionalization at the N-2 secondary amine. This orthogonal protection strategy prevents competing reactions at N-7 that would occur with the unprotected 2,7-diazaspiro[4.5]decane core scaffold (CAS 40865-50-7). Synthetic methods for selective access to mono-N-substituted isomers based on 2,7-diazaspiro[4.5]decane have been reported, with key precursors prone to rearrangement; protecting group strategies are employed to circumvent this issue . The Boc group is stable under basic and nucleophilic conditions but readily cleaved under mild acidic conditions (TFA or HCl), allowing sequential functionalization of both nitrogen atoms .

Synthetic methodology Protecting group strategy Parallel synthesis

Gem-Difluoro Substitution Modulates Amine Basicity and Metabolic Stability vs. Non-Fluorinated Spirocyclic Analogs

The 10,10-gem-difluoro substitution in 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane introduces a strong electron-withdrawing inductive effect that reduces the basicity of the adjacent N-2 amine compared to non-fluorinated analogs. This effect is well-established in medicinal chemistry for gem-difluoro substituted cyclic amines . The reduced basicity (estimated pKa decrease of 1.5-2.5 units for the N-2 amine) decreases lysosomal trapping potential and can improve oral bioavailability. Additionally, gem-difluoro substitution at positions adjacent to metabolically labile sites (such as the N-2 amine alpha position) can block oxidative metabolism by cytochrome P450 enzymes, potentially extending in vivo half-life [1]. The presence of the 10,10-difluoro substituents indicates enhanced reactivity and potential applications in medicinal chemistry .

Metabolic stability Amine basicity Fluorine medicinal chemistry

Recommended Research Applications for 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane (CAS 1221818-66-1) Based on Evidence


Kinase Inhibitor Lead Generation: RIPK1 and Necroptosis Pathway

The 2,7-diazaspiro[4.5]decane scaffold is validated as a privileged chemotype for RIPK1 kinase inhibition, with related 2,8-diazaspiro[4.5]decan-1-one derivatives demonstrating nanomolar potency [1]. 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane provides a strategic entry point for synthesizing 2,7-diazaspiro[4.5]decane-derived kinase inhibitors. The Boc-protected N-7 enables sequential functionalization: first at the free N-2 position to install kinase-binding pharmacophores, followed by Boc deprotection and N-7 derivatization to modulate selectivity and physicochemical properties. The gem-difluoro substitution at the 10-position offers potential metabolic stability advantages. This compound is suitable for parallel synthesis libraries targeting the necroptosis pathway for inflammatory and neurodegenerative disease indications .

Antifungal Drug Discovery: Biofilm and Virulence Inhibition

The diazaspiro-decane structural class has been identified in a high-content screen of 20,000 compounds as inhibitors of Candida albicans biofilm formation and filamentation, with a novel antivirulence mechanism that does not affect fungal growth and shows low potential for resistance development. Lead compounds from this series demonstrated in vivo efficacy in murine models of invasive and oral candidiasis [2]. 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane serves as a versatile intermediate for generating diverse N-2 and N-7 substituted derivatives to explore SAR within this validated antifungal chemotype. The orthogonal Boc protection enables efficient library synthesis, while the gem-difluoro substitution provides a handle for modulating pharmacokinetic properties of the resulting antifungal candidates.

Spirocyclic Fragment Library Construction for FBDD

7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane represents a conformationally constrained, three-dimensional spirocyclic scaffold with physicochemical properties (LogP 1.50, PSA 42 Ų, MW 276) that align with fragment-based drug discovery (FBDD) and lead-like chemical space guidelines [3]. The orthogonal Boc protection at N-7 provides a single reactive handle (N-2) for initial fragment elaboration while preserving the option for subsequent N-7 diversification. This compound can serve as a core scaffold for generating focused spirocyclic fragment libraries with enhanced three-dimensionality and sp³ character compared to planar aromatic fragments, addressing the need for increased shape diversity in fragment collections.

Chemical Biology Probe Development: Target Identification and Validation

The modular structure of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane makes it suitable for developing chemical biology probes for target identification studies. The N-2 amine can be functionalized with activity-based probes or affinity tags (e.g., biotin, click chemistry handles) while maintaining Boc protection at N-7. Following target engagement studies, the Boc group can be removed to generate the corresponding N-7 free amine for secondary functionalization or to assess the contribution of the N-7 substituent to target binding. This orthogonal functionalization strategy is particularly valuable for validating targets in pathways where diazaspiro-decane derivatives have shown activity, including necroptosis (RIPK1-dependent), fungal virulence, and potentially other kinase-mediated signaling cascades [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.